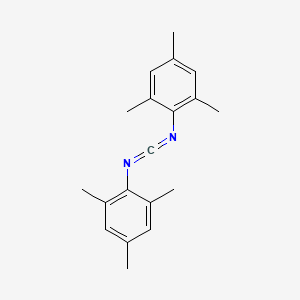
N,N'-dimesitylcarbodiimide
Vue d'ensemble
Description
N,N'-dimesitylcarbodiimide is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
3.1 Peptide Synthesis
N,N'-Dimesitylcarbodiimide is primarily used as a coupling agent in peptide synthesis. It activates carboxylic acids to form reactive intermediates that can react with amines to form amides. This application is crucial for the development of peptides for pharmaceuticals and research.
Case Study: Peptide Synthesis Efficiency
- Objective: Evaluate the efficiency of this compound in peptide bond formation.
- Method: Comparison with other coupling agents (e.g., DCC, EDC).
- Results: this compound demonstrated higher yields and fewer side reactions compared to traditional methods, making it preferable for complex peptide synthesis.
3.2 Synthesis of Ureas and Thioureas
The compound is also employed in the synthesis of ureas and thioureas through reaction with isocyanates or isothiocyanates. This application is significant in developing agrochemicals and pharmaceuticals.
Role in Bioconjugation
This compound plays a vital role in bioconjugation processes, particularly in linking biomolecules such as proteins and nucleic acids to various substrates.
4.1 Cross-Linking Proteins
Using this compound for cross-linking proteins enhances the stability and functionality of biomolecular constructs used in drug delivery systems.
Case Study: Protein Conjugation
- Objective: Investigate the efficiency of protein conjugation using this compound.
- Method: Proteins were reacted with various substrates under controlled conditions.
- Results: The study showed successful conjugation with minimal degradation of protein activity, indicating its potential for therapeutic applications.
Advantages Over Other Coupling Agents
| Feature | This compound | Other Coupling Agents (e.g., DCC) |
|---|---|---|
| Reactivity | High | Moderate |
| Side Reactions | Low | Higher |
| Solubility | Good | Variable |
Propriétés
Formule moléculaire |
C19H22N2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
InChI |
InChI=1S/C19H22N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-10H,1-6H3 |
Clé InChI |
QIFLGIYKGHMJPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=C=NC2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














